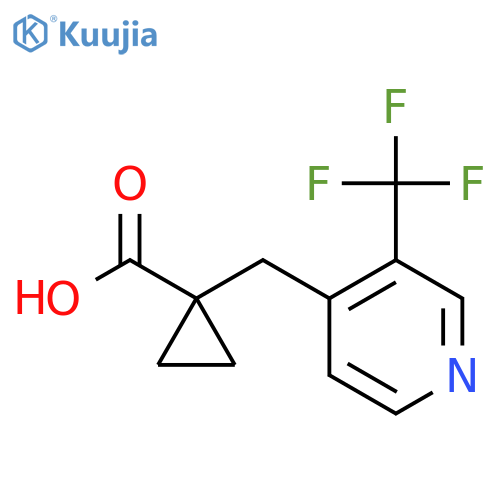Cas no 2228724-56-7 (1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid)
1-{3-(トリフルオロメチル)ピリジン-4-イルメチル}シクロプロパン-1-カルボン酸は、フッ素置換ピリジン環とシクロプロパン骨格を有する有機化合物です。その特徴的な構造により、医薬品中間体や農薬原料としての高い応用可能性を示します。特に、トリフルオロメチル基の導入により脂溶性が向上し、生体膜透過性の最適化が期待できます。シクロプロパン環の剛直性が分子の立体配置を安定化させ、標的タンパク質との選択的相互作用を促進します。カルボキシル基はさらなる誘導体化のための反応点を提供し、多様な生物活性化合物の合成前駆体として有用です。この化合物は創薬化学分野において、新規活性分子の設計における重要な構造ユニットとして注目されています。

2228724-56-7 structure
商品名:1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid
1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid
- EN300-1952833
- 1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid
- 2228724-56-7
-
- インチ: 1S/C11H10F3NO2/c12-11(13,14)8-6-15-4-1-7(8)5-10(2-3-10)9(16)17/h1,4,6H,2-3,5H2,(H,16,17)
- InChIKey: PIHRSTSANIIONW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC=CC=1CC1(C(=O)O)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 245.06636305g/mol
- どういたいしつりょう: 245.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 50.2Ų
1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952833-5.0g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 5g |
$3728.0 | 2023-05-31 | ||
| Enamine | EN300-1952833-1.0g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 1g |
$1286.0 | 2023-05-31 | ||
| Enamine | EN300-1952833-0.1g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 0.1g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1952833-5g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 5g |
$3728.0 | 2023-09-17 | ||
| Enamine | EN300-1952833-0.25g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 0.25g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1952833-2.5g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 2.5g |
$2520.0 | 2023-09-17 | ||
| Enamine | EN300-1952833-10.0g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 10g |
$5528.0 | 2023-05-31 | ||
| Enamine | EN300-1952833-0.5g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 0.5g |
$1234.0 | 2023-09-17 | ||
| Enamine | EN300-1952833-0.05g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 0.05g |
$1080.0 | 2023-09-17 | ||
| Enamine | EN300-1952833-10g |
1-{[3-(trifluoromethyl)pyridin-4-yl]methyl}cyclopropane-1-carboxylic acid |
2228724-56-7 | 10g |
$5528.0 | 2023-09-17 |
1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
2228724-56-7 (1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid) 関連製品
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
